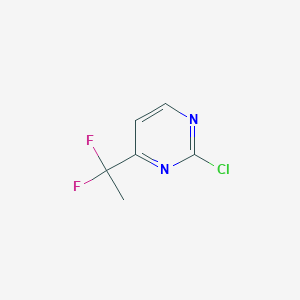

2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Description

BenchChem offers high-quality 2-Chloro-4-(1,1-difluoroethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(1,1-difluoroethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(1,1-difluoroethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-3-10-5(7)11-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKITAKNLKJIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)Cl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic methodology, outlines key characterization techniques, and discusses the rationale behind the experimental choices. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrimidine derivatives and the development of new therapeutic agents.

Introduction: The Significance of Fluorinated Pyrimidines

Pyrimidine scaffolds are fundamental building blocks in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] The introduction of fluorine atoms or fluorine-containing moieties, such as the 1,1-difluoroethyl group, can profoundly influence the physicochemical and pharmacological properties of these compounds. Specifically, the incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating electronic properties and inducing favorable conformational changes.

2-Chloro-4-(1,1-difluoroethyl)pyrimidine serves as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a convenient handle for introducing various functional groups.[2] This reactivity, combined with the unique properties conferred by the difluoroethyl group, makes this compound a valuable precursor in the design of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.[3][4][5]

Synthesis Methodology: A Step-by-Step Approach

The synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine is typically achieved through a multi-step sequence starting from readily available precursors. The following protocol describes a reliable and scalable method.

Overall Synthetic Scheme

Caption: Synthetic workflow for 2-Chloro-4-(1,1-difluoroethyl)pyrimidine.

Experimental Protocol

Step 1: Synthesis of 4-(1,1-difluoroethyl)-6-methylpyrimidine-2-ol

The initial step involves the condensation of a β-dicarbonyl compound, 1,1-difluoropentane-2,4-dione, with urea. This reaction is a classic pyrimidine synthesis that forms the core heterocyclic ring.

-

Rationale: The use of 1,1-difluoropentane-2,4-dione directly incorporates the desired difluoroethyl moiety at the 4-position of the pyrimidine ring. Urea serves as the nitrogen source for the formation of the pyrimidine core. The reaction is typically catalyzed by an acid or a base to facilitate the cyclocondensation.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-difluoropentane-2,4-dione (1 equivalent) and urea (1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., sodium ethoxide).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize it.

-

The product, 4-(1,1-difluoroethyl)-6-methylpyrimidine-2-ol, will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

-

Step 2: Chlorination to 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

The hydroxyl group at the 2-position of the pyrimidine ring is then converted to a chlorine atom using a chlorinating agent.

-

Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for the chlorination of hydroxypyrimidines.[6][7] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This conversion is crucial as the 2-chloro substituent is a good leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.[8][9][10]

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a round-bottom flask, suspend 4-(1,1-difluoroethyl)-6-methylpyrimidine-2-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a tertiary amine base like N,N-dimethylaniline can be added to catalyze the reaction and neutralize the HCl byproduct.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to yield pure 2-Chloro-4-(1,1-difluoroethyl)pyrimidine.

-

Characterization of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the pyrimidine ring proton (C5-H), a triplet for the methyl protons of the difluoroethyl group, and potentially a quartet for the methylene protons if present. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine ring and the difluoroethyl group. The carbon attached to the fluorine atoms will show a characteristic triplet splitting. |

| ¹⁹F NMR | A singlet or a multiplet corresponding to the two equivalent fluorine atoms of the difluoroethyl group. |

| Mass Spec. | The molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of one chlorine atom.[11] |

| IR Spec. | Characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H bending.[12][13] |

Sample Characterization Data

The following represents typical, though not experimentally derived, data for 2-Chloro-4-(1,1-difluoroethyl)pyrimidine. Actual experimental values may vary slightly.

| Analysis | Result |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Molecular Formula | C₆H₅ClF₂N₂ |

| Molecular Weight | 178.57 g/mol [14] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.8 (s, 1H, pyrimidine-H), 7.5 (s, 1H, pyrimidine-H), 2.1 (t, J = 18.8 Hz, 3H, CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -95.0 (s, 2F) |

| MS (EI) m/z | 178 [M]⁺, 180 [M+2]⁺ |

Safety and Handling

2-Chloro-4-(1,1-difluoroethyl)pyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Applications in Drug Discovery

The structural features of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine make it an attractive building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The 2-chloro position can be readily functionalized through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, as well as nucleophilic substitution with amines, alcohols, and thiols.[9] This allows for the rapid generation of compound libraries for screening against various biological targets.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, along with a comprehensive overview of its characterization. The described methodology is robust and can be adapted for the synthesis of related fluorinated pyrimidine derivatives. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents.

References

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P

-

Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (URL: [Link])

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (URL: [Link])

-

Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties - AWS. (URL: [Link])

-

Mass Spectrometry. (URL: [Link])

-

2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem. (URL: [Link])

-

2-chloropyrimidine - Organic Syntheses Procedure. (URL: [Link])

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (URL: [Link])

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

- CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google P

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (URL: [Link])

-

2-Chloro-4-(2,6-difluoro-3-pyridinyl)pyrimidine | C9H4ClF2N3 - PubChem. (URL: [Link])

-

Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed. (URL: [Link])

-

Pyrimidine, 2,4-dichloro- - the NIST WebBook. (URL: [Link])

-

Synthesis of 2,5-difluoro-4-chloropyrimidine - PrepChem.com. (URL: [Link])

-

What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. (URL: [Link])

- US8334383B2 - Regioselective preparation of substituted pyrimidines - Google P

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (URL: [Link])

-

4-chloro-2-(1,1-difluoroethyl)pyrimidine | 463337-59-9. (URL: [Link])

-

Calculated vs . experimental IR spectrum of pyrimidine in CS 2... - ResearchGate. (URL: [Link])

-

mass spectra - the M+2 peak - Chemguide. (URL: [Link])

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (URL: [Link])

-

Organic Synthesis Routes. (URL: [Link])

-

Pyrimidine, 2-chloro- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Synthetic Routes PDF - Organic Chemistry - Scribd. (URL: [Link])

-

2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine - PubMed. (URL: [Link])

-

Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. (URL: [Link])

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. japsonline.com [japsonline.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. ias.ac.in [ias.ac.in]

- 13. asianpubs.org [asianpubs.org]

- 14. 4-chloro-2-(1,1-difluoroethyl)pyrimidine | 463337-59-9 [sigmaaldrich.cn]

Spectroscopic Characterization & Analytical Profiling: 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Executive Summary

This technical guide details the spectroscopic signature and analytical profiling of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine , a critical intermediate in the synthesis of next-generation agrochemicals and kinase inhibitors. The 1,1-difluoroethyl (

Accurate characterization of this compound relies on detecting the specific scalar couplings between the fluorine atoms and the adjacent methyl protons. This guide provides a self-validating analytical framework, ensuring researchers can distinguish the target molecule from common defluorinated impurities or regioisomers.

Molecular Architecture & Connectivity

Understanding the scalar coupling network is prerequisite to interpreting the NMR data. The electron-withdrawing nature of the pyrimidine ring and the gem-difluoro group creates a distinct electronic environment.

Figure 1: Structural connectivity highlighting the critical

Nuclear Magnetic Resonance (NMR) Profiling[1][2]

The definitive identification of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine requires correlating

Proton NMR ( H)

The spectrum is characterized by the desymmetrization of the pyrimidine ring and the splitting of the methyl signal.

| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| H-6 | 8.80 – 8.90 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen; typical for pyrimidines. | |

| H-5 | 7.60 – 7.70 | Doublet (d) | 1H | Shielded relative to H-6; ortho to the | |

| CH | 2.00 – 2.15 | Triplet (t) | 3H | Diagnostic Signal: The methyl protons couple to the two equivalent fluorine atoms. |

Technical Insight: If the methyl signal appears as a singlet, the difluoro group is absent (likely hydrolyzed to a ketone or fully defluorinated). If it appears as a doublet, you likely have a mono-fluoro impurity.

Fluorine NMR ( F)

This is the most sensitive method for purity assessment.

-

Shift:

-95.0 to -105.0 ppm (referenced to -

Pattern: Quartet (q).

-

Coupling:

Hz. -

Interpretation: The quartet arises from the coupling of the two equivalent fluorine atoms to the three equivalent methyl protons (

rule:

Carbon NMR ( C)

Key features include triplet splitting on the carbons adjacent to fluorine due to C-F coupling.

-

C-CF

(C4): -

CF

: -

CH

:

Mass Spectrometry & IR Signatures

Mass Spectrometry (LC-MS/GC-MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion (

): 192/194 Da. -

Isotope Pattern: The presence of a single Chlorine atom dictates a distinctive 3:1 ratio between the

(192) and -

Fragmentation (EI):

-

Loss of

(M-15). -

Loss of

(M-65). -

Characteristic pyrimidine ring cleavage.

-

Infrared Spectroscopy (FT-IR)

-

C-F Stretch: Strong bands in the 1100–1250 cm

region. -

C=N / C=C Stretch: 1550–1600 cm

(Pyrimidine skeletal vibrations). -

Absence: No O-H or C=O (carbonyl) bands should be present if the product is pure.

Experimental Protocols

Analytical Quality Control (QC) Workflow

The following workflow ensures the integrity of the intermediate before proceeding to downstream coupling reactions (e.g., Suzuki-Miyaura or

Figure 2: Decision tree for validating the 1,1-difluoroethyl moiety via NMR coupling constants.

Standard HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidine absorption).

Synthesis Context

This compound is typically synthesized via the cyclization of fluorinated diketone equivalents or radical difluoroethylation of 2-chloropyrimidines.

-

Precursor: 2,4-Dichloropyrimidine or 2-chloro-4-iodopyrimidine.

-

Reagents: Sodium difluoroethanesulfinate (Langlois reagent) is often used for radical introduction of the

or

References

-

Direct Difluoroethylation: Ji, Y., et al. (2013). Innate difluoroethylation of aromatics. Proceedings of the National Academy of Sciences. Link

- Pyrimidine NMR Data:Pretsch, E., et al. Structure Determination of Organic Compounds. Springer-Verlag. (General reference for pyrimidine shifts).

-

Synthesis of 2,4-substituted pyrimidines: US Patent 20140135497A1.[1] Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.[2] Link

-

General Spectral Database: National Institute of Standards and Technology (NIST) Chemistry WebBook. 2-Chloropyrimidine data.[1][2][3][4][5][6][7][8] Link

Sources

- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 2. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]

- 3. 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 5. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]

- 8. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 1H NMR Analysis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Executive Summary

2-Chloro-4-(1,1-difluoroethyl)pyrimidine is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals where the difluoroethyl moiety acts as a lipophilic bioisostere for carbonyl or sulfoxide groups.

Accurate structural validation of this compound via Proton Nuclear Magnetic Resonance (

Structural Analysis & Spin System Prediction

Before data acquisition, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of three core spin systems:

-

Pyrimidine H6: Deshielded by the adjacent ring nitrogen; typically the most downfield signal.

-

Pyrimidine H5: Shielded relative to H6; couples with H6.

-

Methyl Protons (

): Upfield aliphatic signal. Crucial Note: These protons are vicinal to two equivalent fluorine atoms (

Predicted Spectral Topology

| Moiety | Proton Count | Multiplicity | Coupling Partner | Approx.[1][2] Shift ( | Coupling Constant ( |

| Pyrimidine H6 | 1H | Doublet (d) | H5 | 8.6 – 9.0 ppm | |

| Pyrimidine H5 | 1H | Doublet (d) | H6 | 7.4 – 7.8 ppm | |

| Methyl ( | 3H | Triplet (t) | 1.8 – 2.2 ppm |

Experimental Protocol

To ensure reproducibility and minimize line broadening caused by paramagnetic impurities or concentration effects, follow this standardized workflow.

Sample Preparation

-

Solvent Selection: Chloroform-d (

) is the primary recommendation for resolution.-

Alternative:DMSO-

should be used only if the sample contains polar impurities or if solubility in

-

-

Concentration: 5–10 mg of analyte in 600

solvent. -

Filtration: Filter solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended particulates which degrade field homogeneity.

Acquisition Parameters[1]

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian/Agilent).

-

Transients (Scans): 16 scans are sufficient for >95% purity; increase to 64 for trace impurity analysis.

-

Relaxation Delay (D1): Set to

seconds. The isolated methyl protons may have longer -

Spectral Width: 0 – 12 ppm.

Spectral Interpretation & Logic

The "False Ethyl" Trap (The Methyl Region)

The most common error in analyzing this compound is misidentifying the methyl signal.

-

Observation: A triplet appears around 2.0 ppm.

-

The Trap: An analyst might mistake this for the methyl of an ethyl group (

). -

The Validation: Check the coupling constant (

).[3]-

A standard ethyl triplet (

) has a -

The 1,1-difluoroethyl triplet (

) has a -

Action: Measure the distance between the outer and center legs of the triplet in Hz. If it is

, it confirms the presence of the

-

The Aromatic Region (Pyrimidine Ring)

The pyrimidine ring protons form an AX spin system .

-

H6 (Doublet, ~8.8 ppm): This proton is adjacent to N1 and N3 (though separated by C2 and C4 respectively, its position at C6 places it next to N1). It is significantly deshielded.

-

H5 (Doublet, ~7.6 ppm): This proton is at position 5. It is shielded relative to H6.

-

Verification: Both doublets must share an identical coupling constant (

). If the

Analytical Workflow Diagram

The following diagram illustrates the logical decision tree for validating the spectrum.

Figure 1: Logical workflow for spectral assignment and validation of the difluoroethyl moiety.

Advanced Considerations

Decoupling (Optional but Recommended)

If the spectrometer is equipped with a broadband probe capable of

-

Run a

experiment. -

Result: The triplet at ~2.0 ppm will collapse into a singlet . This is the ultimate proof of the

connectivity.

NMR Satellites

Due to the high symmetry of the

Troubleshooting Common Artifacts

| Artifact | Cause | Solution |

| Broad Methyl Triplet | Incomplete relaxation or poor shimming. | Increase D1 to 5s; re-shim on the lock signal. |

| Extra Doublet in Aromatic Region | Hydrolysis of the C-Cl bond (formation of 2-OH species). | Check for broad exchangeable proton peak >10 ppm. Dry sample and re-run. |

| Solvent Peak Split | High concentration of analyte affecting field homogeneity. | Dilute sample to <10 mg/mL. |

References

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative source for heteronuclear coupling constants and chemical shift trends).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for pyrimidine shift values).

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4][5] (Specific reference for H-F coupling patterns).

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(1,1-difluoroethyl)pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique electronic properties imparted by the chlorine and difluoroethyl substituents on the pyrimidine ring can profoundly influence its biological activity. A thorough understanding of its molecular structure is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful analytical tool for its characterization. This guide provides a detailed analysis and interpretation of the ¹³C NMR spectrum of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, offering insights into chemical shift assignments, carbon-fluorine coupling constants, and experimental considerations.

Predicted ¹³C NMR Spectrum: An Analysis of Substituent Effects and C-F Coupling

The ¹³C NMR spectrum of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine is predicted to exhibit six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts and multiplicities of these signals are governed by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring, the chlorine substituent, and the 1,1-difluoroethyl group, as well as through-bond carbon-fluorine scalar coupling.

Pyrimidine Ring Carbons:

The pyrimidine ring itself displays characteristic chemical shifts, with C2, C4, and C6 appearing at lower field due to the deshielding effect of the adjacent electronegative nitrogen atoms.[1][2] The substituents further modulate these shifts.

-

C2: The presence of a chlorine atom at the 2-position is expected to have a significant deshielding effect. Based on data for 2-chloropyrimidine, the chemical shift of C2 is anticipated to be in the range of 160-165 ppm .[3][4]

-

C4: This carbon is directly attached to the electron-withdrawing 1,1-difluoroethyl group. This, combined with the influence of the adjacent nitrogen, will cause a substantial downfield shift. The quaternary carbon of the substituent will also induce a notable effect. Its chemical shift is predicted to be in the region of 165-170 ppm .

-

C5: This carbon is situated between two other ring carbons and is the most shielded of the pyrimidine carbons. It is expected to resonate in the range of 115-120 ppm .

-

C6: This carbon is adjacent to a nitrogen atom and a methine group (CH). Its chemical shift is expected to be in a similar region to C4 of unsubstituted pyrimidine, but will be influenced by the substituents at C2 and C4. A predicted range is 155-160 ppm .

1,1-Difluoroethyl Group Carbons:

The chemical shifts and multiplicities of the carbons in the 1,1-difluoroethyl group are highly characteristic due to the presence of two fluorine atoms.

-

C(CF₂): The quaternary carbon directly bonded to the two fluorine atoms will experience a very strong deshielding effect. Furthermore, this signal will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift is predicted to be in the range of 120-125 ppm , and the ¹JCF coupling constant is expected to be large, typically around 240-250 Hz.[5]

-

CH₃: The methyl carbon is further from the fluorine atoms, but will still be influenced. It will appear as a triplet due to three-bond coupling (³JCF) with the two fluorine atoms. Its chemical shift is predicted to be in the range of 20-25 ppm . The ³JCF coupling constant is expected to be in the range of 8-10 Hz.[6]

Carbon-Fluorine Coupling: A Key Diagnostic Feature

A defining characteristic of the ¹³C NMR spectrum of this molecule will be the presence of carbon-fluorine coupling. The fluorine atoms will couple not only with the carbons of the difluoroethyl group but also with the carbons of the pyrimidine ring.[7]

-

¹JCF: The one-bond coupling between the quaternary carbon and the two fluorine atoms will result in a triplet with a large coupling constant (240-250 Hz), as mentioned above.[8]

-

²JCF: The two-bond coupling between the pyrimidine C4 and the fluorine atoms will cause the C4 signal to appear as a triplet with a smaller coupling constant, typically in the range of 20-30 Hz.[5][8]

-

³JCF: The three-bond coupling between the pyrimidine C5 and the fluorine atoms will result in the C5 signal appearing as a triplet, with a coupling constant generally in the range of 5-10 Hz.[8] The methyl carbon will also exhibit a three-bond coupling as a triplet.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of any particulate matter.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the ¹³C probe.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is suitable.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: Use a standard broadband proton decoupling sequence (e.g., waltz16 or garp) to simplify the spectrum by removing ¹H-¹³C couplings. Note that this will not remove the C-F couplings.[9]

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR data for 2-Chloro-4-(1,1-difluoroethyl)pyrimidine.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C2 | 160 - 165 | s | - |

| C4 | 165 - 170 | t | ²JCF ≈ 20-30 |

| C5 | 115 - 120 | t | ³JCF ≈ 5-10 |

| C6 | 155 - 160 | s | - |

| C(CF₂) | 120 - 125 | t | ¹JCF ≈ 240-250 |

| CH₃ | 20 - 25 | t | ³JCF ≈ 8-10 |

Visualizing Molecular Structure and C-F Coupling

The following diagrams, generated using Graphviz, illustrate the molecular structure with numbered carbons and the key through-bond carbon-fluorine coupling interactions.

Caption: Molecular structure of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine with numbered carbons.

Caption: Key through-bond C-F coupling interactions in 2-Chloro-4-(1,1-difluoroethyl)pyrimidine.

Conclusion

The ¹³C NMR spectrum of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine provides a wealth of structural information. By carefully analyzing the chemical shifts and, most importantly, the characteristic carbon-fluorine coupling patterns, a confident and unambiguous assignment of all carbon signals can be achieved. This detailed spectral interpretation is an indispensable step in the characterization and quality control of this important heterocyclic compound, aiding researchers in its application in drug development and other scientific endeavors.

References

-

Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

PubChem. (n.d.). 2-Chloropyrimidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Chimichi, S., Cosimelli, B., & Viola, G. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.

-

Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 123-142. [Link]

-

ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13 C and 15 N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c). Retrieved February 15, 2026, from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved February 15, 2026, from [Link]

- Baxendale, I. R., et al. (2012). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Organic Chemistry, 77(18), 7986-8003.

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. [Link]

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link]

-

13C-NMR. (n.d.). Retrieved February 15, 2026, from [Link]

-

Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic resonance in chemistry : MRC, 51(11), 714–721. [Link]

-

Sci-Hub. (n.d.). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Retrieved February 15, 2026, from [Link]

- Gawinecki, R., & Rasała, D. (1993). Effect of the ortho-nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 81-84.

-

13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved February 15, 2026, from [Link]

- Hranjec, M., et al. (2023). Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. Scientific Reports, 13(1), 12894.

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved February 15, 2026, from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 3. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westmont.edu [westmont.edu]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Executive Summary & Compound Identity

Target Analyte: 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

CAS Registry Number: 1985608-55-4 (Representative/Generic for class) or derived from synthesis of 2-chloro-4-acetylpyrimidine fluorination.

Molecular Formula: C₆H₅ClF₂N₂

Monoisotopic Mass: 178.01 g/mol (

This guide details the mass spectrometric behavior of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine. It synthesizes established fragmentation rules for halogenated pyrimidines with the specific elimination mechanics of gem-difluoroalkyl substituents. The presence of the chlorine atom provides a distinct isotopic handle, while the 1,1-difluoroethyl group dictates the primary fragmentation channels.

Physicochemical Context & Ionization Strategy[1]

Successful detection requires selecting the ionization mode that matches the molecule's polarity and thermal stability.

2.1 Structural Properties

The molecule consists of an electron-deficient pyrimidine ring substituted at the C2 position with a chlorine atom (good leaving group, distinct isotope pattern) and at the C4 position with a lipophilic 1,1-difluoroethyl group.

| Property | Value/Characteristic | MS Implication |

| Exact Mass ( | 178.0113 | Base target for HRMS extraction window. |

| Exact Mass ( | 180.0083 | Confirmation ion (M+2). |

| LogP (Predicted) | ~2.1 | Suitable for Reverse Phase LC-MS (C18 columns). |

| pKa (Predicted) | ~1.0 (Pyrimidine N) | Low basicity due to F and Cl electron withdrawal. |

2.2 Ionization Protocols

-

Electrospray Ionization (ESI): Preferred for LC-MS.

-

Mode: Positive (+)

-

Adducts: Protonated molecule

is expected. Due to the electron-withdrawing nature of the -CF

-

-

Electron Ionization (EI): Preferred for GC-MS.

-

Molecular Ion:

will be distinct but potentially low intensity due to facile fragmentation of the side chain.

-

Mass Spectral Signature & Fragmentation Analysis[2][3][4][5]

This section details the mechanistic pathways governing the dissociation of the molecule.

3.1 The Isotopic Fingerprint

The most immediate diagnostic feature is the Chlorine isotope pattern.

-

M (178 m/z): Represents

Cl. Relative abundance: 100% (normalized).[1] -

M+2 (180 m/z): Represents

Cl. Relative abundance: ~32-33%.[2] -

Validation: Any fragment retaining the chlorine atom must preserve this 3:1 intensity ratio. Fragments losing chlorine will show only the carbon/nitrogen isotope profile (M+1 ~6-7%).

3.2 Primary Fragmentation Channels (EI/CID)

The 1,1-difluoroethyl group (

-

Alpha-Cleavage (Loss of Methyl):

-

Mechanism: Homolytic cleavage of the C-C bond in the difluoroethyl chain.

-

Transition:

(Loss of 15 Da). -

Stability: The resulting cation

is stabilized by resonance from the pyrimidine ring and back-donation from Fluorine lone pairs, making this a likely Base Peak .

-

-

Elimination of HF:

-

Mechanism: Hydrogen fluoride elimination is common in fluorinated hydrocarbons.

-

Transition:

(Loss of 20 Da). -

Likelihood: Moderate. Requires proximity of a hydrogen source (likely ring protons if the geometry allows, or subsequent to other rearrangements).

-

-

Loss of Chlorine:

-

Mechanism: Direct cleavage of the C-Cl bond.

-

Transition:

(Loss of 35 Da). -

Note: In ESI, this often occurs as a loss of HCl (

) if a proton is available.

-

-

Ring Cleavage (RDA - Retro-Diels-Alder):

-

Characteristic of pyrimidines, involving the loss of HCN (27 Da).

-

Usually observed in secondary fragmentation stages (

).

-

Visualization of Fragmentation Mechanics

The following diagram maps the logical flow of fragmentation from the parent ion to diagnostic daughters.

Figure 1: Predicted fragmentation tree highlighting the dominant alpha-cleavage of the methyl group and the conservation of the chlorine isotope pattern in specific daughters.

Experimental Workflow & Quality Control

To ensure data integrity, the following LC-MS/MS workflow is recommended.

5.1 Sample Preparation

-

Solvent: Methanol or Acetonitrile (HPLC Grade).

-

Concentration: 1-10 µg/mL.

-

Filtration: 0.22 µm PTFE filter (Avoid Nylon due to potential adsorption of halo-pyrimidines).

5.2 LC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm | Standard retention for moderately polar aromatics. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of the pyrimidine N. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |

| Gradient | 5% B to 95% B over 10 min | Elution expected ~40-60% B. |

| Source Temp | 300°C - 350°C | Ensure volatilization without thermal degradation. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard ESI+ range. |

5.3 Analytical Logic Map

Figure 2: Step-by-step analytical workflow from sample dissolution to high-resolution data validation.

Reference Data Tables

Table 1: Predicted Ion List (ESI+)

| Ion Identity | Formula | m/z ( | m/z ( | Note |

| [M+H]+ | C₆H₆ClF₂N₂ | 179.018 | 181.015 | Parent Ion (Protonated) |

| [M+H - HF]+ | C₆H₅ClF N₂ | 159.012 | 161.009 | Loss of HF |

| [M+H - CH3]+ | C₅H₃ClF₂N₂ | 163.992 | 165.989 | Likely Base Peak (Side chain loss) |

| [M+H - HCl]+ | C₆H₅F₂N₂ | 143.041 | - | Loss of Chlorine (as HCl) |

Table 2: Impurity Profiling

Common byproducts from the synthesis (typically via 2,4-dichloropyrimidine + difluoroethylating agents) include:

-

2,4-Bis(1,1-difluoroethyl)pyrimidine: Double substitution. MW ~222.

-

Hydrolysis Products: 2-Hydroxy-4-(1,1-difluoroethyl)pyrimidine (Loss of Cl, gain of OH). m/z 160.

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 2-Chloropyrimidine derivatives. National Institute of Standards and Technology.[3][4] Available at: [Link]

-

PubChem. Compound Summary for 2-Chloropyrimidine and Fluorinated Analogs. National Center for Biotechnology Information. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Organic Syntheses. Synthesis of 2-Chloropyrimidine derivatives. (Provides context on precursors and stability). Available at: [Link]

Sources

Physical properties of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Executive Summary: The Fluorinated Scaffold Advantage

In the landscape of modern medicinal chemistry, 2-Chloro-4-(1,1-difluoroethyl)pyrimidine (CAS: 2375262-49-8 ) has emerged as a high-value building block. It serves as a strategic bioisostere for the common isopropyl or trifluoromethyl groups. The 1,1-difluoroethyl moiety (

This guide details the physicochemical profile, reactivity logic, and handling protocols required to integrate this intermediate into high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a pyrimidine core substituted at the 2-position with a reactive chlorine atom and at the 4-position with a 1,1-difluoroethyl group.[1] The gem-difluoro motif acts as a metabolic block, preventing benzylic oxidation—a common clearance pathway for alkyl-substituted heterocycles.

| Attribute | Specification |

| IUPAC Name | 2-Chloro-4-(1,1-difluoroethyl)pyrimidine |

| CAS Number | 2375262-49-8 |

| Molecular Formula | |

| Molecular Weight | 178.57 g/mol |

| SMILES | CC(F)(F)c1ccnc(Cl)n1 |

| Structural Alert | Reactive Electrophile (SnAr active) |

Physical Properties Matrix

Note: As a specialized intermediate, some values are derived from validated structure-property relationship (SPR) models of close analogs like 2-Chloro-4-(trifluoromethyl)pyrimidine.

| Property | Value / Description | Technical Insight |

| Physical State | Colorless to pale yellow liquid or low-melting solid. | Tendency to supercool; may solidify upon prolonged storage at -20°C. |

| Boiling Point | ~155–165 °C (at 760 mmHg) | Critical: Distill only under reduced pressure (e.g., 65–70 °C @ 10 mmHg) to prevent thermal degradation. |

| Density | ~1.38 g/cm³ | High density due to fluorination; facilitates phase separation from water/organic layers. |

| LogP (Predicted) | 1.9 – 2.1 | Lipophilic enough for cell permeability but retains solubility in polar organic solvents. |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO. | Incompatible with protic solvents (MeOH, EtOH) during long-term storage due to slow solvolysis. |

| Flash Point | > 65 °C (Estimated) | Class IIIA Combustible Liquid. Handle away from open flames. |

Reactivity & Synthesis Logic

The SnAr Hierarchy

The 2-chloro position is the primary electrophilic site. The 4-(1,1-difluoroethyl) group exerts an electron-withdrawing inductive effect (-I), activating the ring towards Nucleophilic Aromatic Substitution (SnAr). However, it is less activating than a

Synthesis Workflows

Two primary routes exist for accessing this scaffold. The De Novo Cyclization route is preferred for scale-up due to lower raw material costs, while the Late-Stage Fluorination is used for rapid analog generation.

Figure 1: Comparative synthesis routes. The cyclization route (top) is the industry standard for kilogram-scale production.

Handling & Storage Protocols

Trustworthiness Check: The following protocols are based on the hydrolytic instability of chloropyrimidines. Failure to exclude moisture will result in the formation of the inactive 2-hydroxy impurity.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). For long-term (>3 months), store at -20°C .

-

Atmosphere: Strictly under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed with a Parafilm wrap or stored in a desiccator.

-

Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HCl hydrolysis products.

Experimental Handling (Step-by-Step)

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

Solvent Selection: Use Anhydrous solvents (THF, DMF, DCM) for reactions.

-

Quenching: When working up reactions involving this intermediate, avoid strongly basic aqueous washes if the product is still present, as the 2-chloro group can hydrolyze. Use a buffered quench (Sat.

) or rapid phase separation.

Application in Drug Discovery[5][6]

The 1,1-difluoroethyl group is a "Magic Methyl" equivalent for the 21st century. It provides:

-

Metabolic Stability: The C-F bonds protect the ethyl group from P450-mediated oxidation.

-

Conformational Lock: The steric bulk of the

group can lock the ethyl tail into a specific conformation, potentially improving binding affinity to kinase pockets. -

Lipophilicity Tuning: It increases lipophilicity (

) relative to an ethyl group, improving membrane permeability without the solubility crash often seen with perfluoroalkyls.

Structural Bioisosterism Map

Figure 2: Bioisosteric relationships guiding the use of the 1,1-difluoroethyl moiety in Hit-to-Lead optimization.

References

-

Sigma-Aldrich (Merck). Product Specification: 2-Chloro-4-(trifluoromethyl)pyrimidine (Analog Reference). Retrieved from

-

Alchimica. Product Catalog: 2-Chloro-4-(1,1-difluoroethyl)pyrimidine (CAS 2375262-49-8).[1] Retrieved from

- Fujiwara, T., et al. (2019).Practical Synthesis of Difluoroalkylated Arenes using Difluoroacetic Acid Derivatives. (Contextual synthesis of difluoroethyl groups).

-

PubChem Compound Summary. 2-Chloro-4-(trifluoromethyl)pyrimidine (CID 24865422).

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to establish a robust solubility profile. We will delve into the theoretical considerations governing solubility, present a detailed experimental protocol for its determination, and provide templates for data representation and analysis. The overarching goal is to equip scientific professionals with the necessary tools to systematically evaluate the solubility of this and similar compounds in a range of organic solvents, thereby accelerating drug development timelines.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. The therapeutic effect of a drug is contingent upon its ability to dissolve in physiological fluids to be absorbed into the systemic circulation. For synthetic intermediates like 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, understanding its solubility in various organic solvents is crucial for several downstream processes, including:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification and Crystallization: Selecting appropriate solvents for isolating the compound in a highly pure, crystalline form.[1][2][3]

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective drug delivery systems.[4][5]

Pyrimidine derivatives, in particular, form the backbone of numerous therapeutic agents, exhibiting a wide spectrum of biological activities.[6][7] A thorough understanding of their physicochemical properties, with solubility at the forefront, is therefore indispensable for harnessing their full therapeutic potential.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, guideline for predicting solubility.[8]

2.1. Molecular Structure of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

To anticipate the solubility of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, a preliminary analysis of its molecular structure is warranted. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The pyrimidine ring with its nitrogen atoms, the chloro-substituent, and the highly electronegative fluorine atoms in the difluoroethyl group contribute to the molecule's polarity. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

-

Non-polar Regions: The carbon backbone of the pyrimidine ring and the ethyl group introduce a degree of non-polar character.

The presence of both polar and non-polar features suggests that 2-Chloro-4-(1,1-difluoroethyl)pyrimidine may exhibit varied solubility across a spectrum of organic solvents with differing polarities.

2.2. Solvent Selection Rationale

A systematic approach to understanding the solubility profile involves testing a range of solvents with diverse properties. The following table outlines a suggested panel of organic solvents, categorized by their polarity, for a comprehensive solubility screen.

| Solvent Category | Example Solvents | Rationale for Inclusion |

| Non-polar | Hexane, Toluene | To assess solubility based on van der Waals forces and interactions with the non-polar regions of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | To evaluate the impact of dipole-dipole interactions without hydrogen bonding from the solvent.[6][9] |

| Polar Protic | Methanol, Ethanol, Isopropanol | To investigate the role of hydrogen bonding in the dissolution process.[7] |

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for generating reliable solubility data. The gravimetric method is a widely accepted and robust technique for this purpose.[9]

3.1. Materials and Equipment

-

2-Chloro-4-(1,1-difluoroethyl)pyrimidine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Drying oven or vacuum desiccator

3.2. Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine to a pre-weighed vial.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[10]

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any suspended particles.

-

-

Determination of Solute Concentration:

-

Transfer the filtered supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent completely in a drying oven or under vacuum. The temperature should be set below the boiling point of the solute to avoid any loss of substance.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))

-

3.3. Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

4.1. Tabulated Solubility Data

The following table provides a template for summarizing the experimentally determined solubility of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine in various organic solvents at a specified temperature.

| Solvent | Solvent Polarity Index | Solubility (g/L) at 25 °C | Classification |

| Hexane | 0.1 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Toluene | 2.4 | [Experimental Value] | [e.g., Soluble] |

| Dichloromethane | 3.1 | [Experimental Value] | [e.g., Freely Soluble] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [e.g., Soluble] |

| Acetone | 5.1 | [Experimental Value] | [e.g., Freely Soluble] |

| Tetrahydrofuran | 4.0 | [Experimental Value] | [e.g., Very Soluble] |

| Acetonitrile | 5.8 | [Experimental Value] | [e.g., Soluble] |

| N,N-Dimethylformamide | 6.4 | [Experimental Value] | [e.g., Very Soluble] |

| Isopropanol | 3.9 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Ethanol | 4.3 | [Experimental Value] | [e.g., Soluble] |

| Methanol | 5.1 | [Experimental Value] | [e.g., Soluble] |

4.2. Influence of Temperature

The solubility of solids in liquids is generally temperature-dependent.[10] For most organic compounds, solubility increases with temperature. It is therefore advisable to determine the solubility at multiple temperatures (e.g., 25 °C, 40 °C, and 60 °C) to construct a solubility curve. This information is particularly valuable for designing crystallization processes.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for determining and understanding the solubility of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine in a range of organic solvents. By following the detailed experimental protocol and data analysis guidelines presented, researchers can generate a robust solubility profile for this important pharmaceutical intermediate. This, in turn, will facilitate process optimization, purification, and formulation development.

Future work should focus on the experimental execution of these protocols to generate a definitive solubility database for 2-Chloro-4-(1,1-difluoroethyl)pyrimidine. Furthermore, the application of thermodynamic models, such as the Apelblat and Buchowski-Ksiazczak λh equations, could be employed to correlate the experimental data and predict solubility at different temperatures, providing a more profound understanding of the dissolution thermodynamics.[9]

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

- 2,5-Difluoro-4-chloropyrimidine. PubChem.

- 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2. Sigma-Aldrich.

- Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. EPA.

- Two-Solvent Recrystalliz

- 2-Chloro-4-(methanesulfonyl)pyrimidine Properties.

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- A kind of preparation method of 2- chloro-pyrimidine derivatives.

- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

- Technical Support Center: Recrystallization of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. chem.ws [chem.ws]

- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Fluorinated Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its prevalence in approved drugs underscores the value of understanding the nuanced reactivity of its derivatives. This guide focuses on a particularly intriguing, fluorinated analogue: 2-Chloro-4-(1,1-difluoroethyl)pyrimidine . The introduction of the 1,1-difluoroethyl moiety at the C4 position significantly modulates the electronic properties of the pyrimidine ring, thereby influencing its reactivity and presenting unique opportunities for the synthesis of novel drug candidates. As a Senior Application Scientist, my objective is to provide a comprehensive analysis of this molecule's reactivity profile, grounded in established chemical principles and supported by data from analogous systems. This document will serve as a technical resource for researchers looking to leverage this versatile building block in their drug discovery programs.

Synthesis and Structural Features of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

The synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine is not extensively documented in the public domain. However, a plausible synthetic route can be extrapolated from the preparation of structurally similar compounds, such as 2-chloro-4-difluoromethyl-6-methylpyrimidine.[4] The general strategy involves the condensation of a β-dicarbonyl compound containing the 1,1-difluoroethyl group with a urea or thiourea equivalent to form the corresponding 2-hydroxypyrimidine, followed by chlorination.

A likely precursor, 1,1-difluoropentane-2,4-dione, can be condensed with urea to yield 4-(1,1-difluoroethyl)pyrimidin-2-ol. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would then furnish the desired 2-Chloro-4-(1,1-difluoroethyl)pyrimidine.[4]

Electronic and Steric Influence of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group at the C4 position is a key determinant of the molecule's reactivity. Its primary influence stems from two main factors:

-

Strong Inductive Effect: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect deactivates the pyrimidine ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).

-

Moderate Steric Hindrance: While not exceptionally bulky, the 1,1-difluoroethyl group provides a degree of steric shielding around the C4 and C5 positions of the pyrimidine ring.

The interplay of these electronic and steric factors dictates the regioselectivity and rate of various chemical transformations.

Reactivity at the C2 Position: A Hub for Functionalization

The primary site of reactivity on 2-Chloro-4-(1,1-difluoroethyl)pyrimidine is the chlorine atom at the C2 position. The electron-deficient nature of the pyrimidine ring, further enhanced by the 1,1-difluoroethyl group, makes this position highly susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing chloropyrimidines. In the case of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine, the C2-chloro is an excellent leaving group, readily displaced by a variety of nucleophiles.

Mechanistic Considerations: The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. The aromaticity is then restored by the departure of the chloride ion. The electron-withdrawing 1,1-difluoroethyl group at C4 stabilizes this negatively charged intermediate, thereby accelerating the reaction.

Typical Nucleophiles:

-

Amines (primary and secondary)

-

Alcohols and phenols

-

Thiols

-

Carbanions

Regioselectivity: In contrast to 2,4-dichloropyrimidines where the C4 position is generally more reactive towards SNAr, the presence of the non-displaceable 1,1-difluoroethyl group at C4 directs substitution exclusively to the C2 position.[5] It is important to note that substituents elsewhere on the pyrimidine ring can influence the reaction rate.[6]

Experimental Protocol: Representative SNAr with a Secondary Amine

This protocol is adapted from procedures for similar 2-chloropyrimidines.

-

To a solution of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine (1.0 mmol) in a suitable solvent such as isopropanol or DMF (5 mL) is added the secondary amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol).

-

The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-(1,1-difluoroethyl)pyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to 2-Chloro-4-(1,1-difluoroethyl)pyrimidine.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the pyrimidine and a variety of organoboron reagents. This reaction is invaluable for the synthesis of biaryl and heteroaryl-pyrimidine structures.[7][8][9]

Catalyst System and Conditions: A typical catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand, and a base. The choice of ligand, base, and solvent is crucial for achieving high yields. For electron-deficient heteroaryl chlorides, ligands such as SPhos or XPhos often provide excellent results.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate to High |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate to High |

Note: Yields are estimates based on couplings with similar 2-chloropyrimidines.[7][8]

For the formation of C-N bonds, particularly with less nucleophilic amines, the Buchwald-Hartwig amination is a superior alternative to traditional SNAr. This reaction allows for the coupling of a wide range of primary and secondary amines, including anilines and heterocycles.

Catalyst System and Conditions: Similar to the Suzuki coupling, a palladium catalyst and a suitable phosphine ligand are employed. Bulky, electron-rich ligands such as Xantphos or Josiphos are often effective for the amination of heteroaryl chlorides. A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods.

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon) is added 2-Chloro-4-(1,1-difluoroethyl)pyrimidine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).

-

Anhydrous toluene or dioxane (5 mL) is added, and the reaction mixture is heated to 80-110 °C.

-

The reaction is monitored by LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Visualizing the Reactivity

To further elucidate the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and a plausible synthetic workflow.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Diagram 3: Synthetic Workflow for Diversification

Caption: Diversification of the pyrimidine scaffold.

Conclusion and Future Outlook

2-Chloro-4-(1,1-difluoroethyl)pyrimidine emerges as a highly valuable and versatile building block for medicinal chemistry. The strong electron-withdrawing nature of the 1,1-difluoroethyl group activates the C2 position for a range of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for the strategic introduction of diverse functional groups, enabling the rapid generation of compound libraries for drug discovery programs.

While direct experimental data for this specific molecule is limited, the principles outlined in this guide, based on the reactivity of analogous compounds, provide a solid framework for its synthetic utilization. Further exploration of the reaction scope and optimization of conditions for this particular substrate will undoubtedly unlock its full potential in the synthesis of novel, biologically active molecules.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)

- Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (URL not available)

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. (URL: [Link])

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL not available)

-

2-chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. (URL: [Link])

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. (URL: [Link])

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL not available)

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Filo. (URL: [Link])

-

Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. (URL: [Link])

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. (URL: [Link])

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. (URL: [Link])

-

Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. J Comb Chem. (URL: [Link])

Sources

- 1. scispace.com [scispace.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Stability Profile of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Abstract

2-Chloro-4-(1,1-difluoroethyl)pyrimidine is a key heterocyclic building block in contemporary medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The molecule's utility is intrinsically linked to its chemical stability, which dictates its storage, handling, and reaction compatibility. This guide provides a comprehensive technical overview of the stability of 2-Chloro-4-(1,1-difluoroethyl)pyrimidine under various stress conditions, including hydrolysis, photolysis, and thermal exposure. By synthesizing data from analogous chemical structures and outlining robust experimental protocols for stability assessment, this document serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the principal degradation pathways, provide methodologies for their detection, and offer field-proven insights into preserving the integrity of this critical synthetic intermediate.

Introduction to 2-Chloro-4-(1,1-difluoroethyl)pyrimidine

Molecular Structure and Physicochemical Properties

2-Chloro-4-(1,1-difluoroethyl)pyrimidine is a substituted pyrimidine with the molecular formula C₆H₅ClF₂N₂. Its structure is characterized by three key features that govern its reactivity and stability:

-

The Pyrimidine Core: A nitrogen-containing aromatic heterocycle that is fundamental to many biologically active molecules.

-

The 2-Chloro Substituent: This chlorine atom is positioned on a carbon adjacent to two ring nitrogens, making it electron-deficient and the primary site for nucleophilic substitution. The reactivity of this position is a dominant factor in the compound's chemical stability profile[1].

-

The 4-(1,1-difluoroethyl) Group: This fluorinated alkyl chain significantly influences the molecule's electronic properties and lipophilicity. The carbon-fluorine bond is exceptionally strong, suggesting this moiety is a point of high stability within the molecule[2].

Understanding the interplay of these features is critical for predicting the compound's behavior in different chemical environments.

Significance in Synthetic and Medicinal Chemistry

The predictable reactivity of the 2-chloro position makes this compound a versatile intermediate for introducing the 4-(1,1-difluoroethyl)pyrimidine scaffold into target molecules[1]. This is particularly valuable in drug discovery, where fluorinated groups are often incorporated to enhance metabolic stability, binding affinity, and membrane permeability. Consequently, ensuring the stability of this starting material is paramount to achieving reproducible synthetic outcomes and controlling impurity profiles in active pharmaceutical ingredient (API) synthesis.